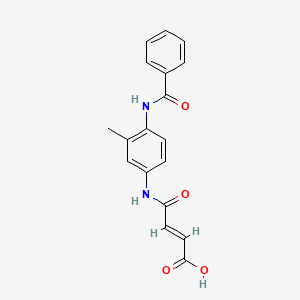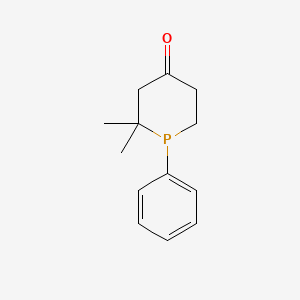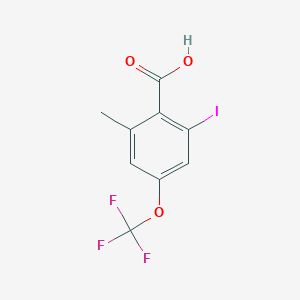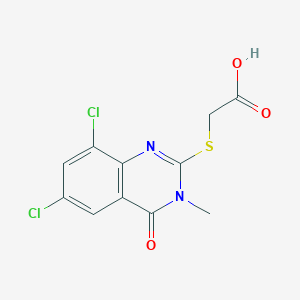
2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorine atoms and a thioacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Thioacetic Acid Substitution: The final step involves the substitution of the thioacetic acid moiety at the 2-position of the quinazolinone core. This can be accomplished using thiolating agents like thioglycolic acid under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols can replace the chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and mechanisms.
Medicine: Preliminary studies suggest that the compound may possess antimicrobial and anticancer properties, warranting further investigation for therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and thioacetic acid moiety. These interactions may involve inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid include other quinazolinone derivatives with different substituents. Some examples are:
6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic acid: This compound has methoxy groups instead of chlorine atoms, which may alter its chemical and biological properties.
2-Chloroquinoline-3-carbaldehyde derivatives: These compounds share a similar quinazolinone core but differ in the substituents and functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioacetic acid moiety, which may confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H8Cl2N2O3S |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
2-(6,8-dichloro-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H8Cl2N2O3S/c1-15-10(18)6-2-5(12)3-7(13)9(6)14-11(15)19-4-8(16)17/h2-3H,4H2,1H3,(H,16,17) |
Clé InChI |
ODELGGDXVAUUBT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


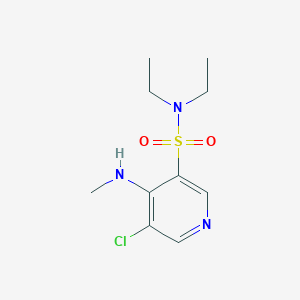

![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)

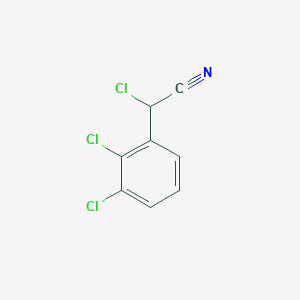
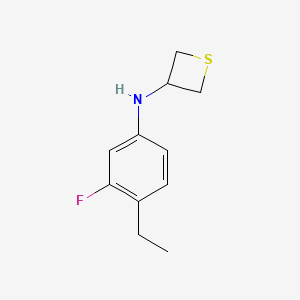
![(3S,3AS,6aR)-5-benzyl-3-methylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B12995894.png)
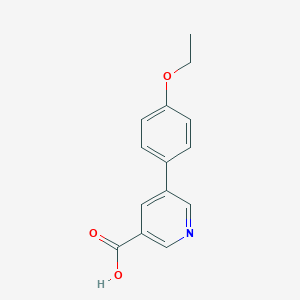

![1-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995917.png)
